tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate
Description
Properties
IUPAC Name |
tert-butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO2/c1-11-8-6-7-9-13(11)16-10-12(2)14(17)18-15(3,4)5/h11-13,16H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMOOCDFBZEBIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
Reductive amination offers a direct method for forming the C–N bond via imine intermediate reduction. This route requires synthesizing tert-butyl 2-methyl-3-oxopropanoate, followed by condensation with 2-methylcyclohexylamine and subsequent reduction.
Synthesis of tert-Butyl 2-Methyl-3-Oxopropanoate
The ketone precursor is synthesized through a Claisen condensation or oxidation of tert-butyl 2-methyl-3-hydroxypropanoate. For example:
Reductive Amination Procedure
-
Imine Formation :
tert-Butyl 2-methyl-3-oxopropanoate (1.0 eq) and 2-methylcyclohexylamine (1.1 eq) are stirred in methanol at 25°C for 12 h. -
Reduction with Sodium Cyanoborohydride :
NaBH3CN (1.5 eq) is added, and the mixture is stirred for 24 h. The product is extracted with ethyl acetate and purified via silica chromatography.
Yield : 55–60%
Key Advantage : Avoids handling hazardous alkyl halides.
Limitation : Requires precise control over imine stability and reduction efficiency.
Synthetic Route 2: Nucleophilic Substitution
Reaction Overview
This method involves displacing a leaving group (e.g., bromide) at the β-position of the ester with 2-methylcyclohexylamine.
Synthesis of tert-Butyl 2-Methyl-3-Bromopropanoate
Amination Procedure
The bromide (1.0 eq) is reacted with 2-methylcyclohexylamine (2.0 eq) in acetonitrile at 60°C for 48 h. Triethylamine (1.5 eq) is added to scavenge HBr.
Yield : 40–45%
Key Advantage : Straightforward two-step sequence.
Limitation : Low yield due to steric hindrance from the tert-butyl group.
Synthetic Route 3: Mitsunobu Reaction
Reaction Overview
The Mitsunobu reaction enables C–N bond formation between tert-butyl 2-methyl-3-hydroxypropanoate and 2-methylcyclohexylamine.
Procedure
-
Reagents : DIAD (1.5 eq), triphenylphosphine (1.5 eq), and 2-methylcyclohexylamine (1.2 eq).
-
Conditions : Tetrahydrofuran (THF), 0°C to 25°C, 24 h.
Yield : 50–55%
Key Advantage : Mild conditions and high stereochemical control.
Limitation : Costly reagents and challenging purification.
Synthetic Route 4: Michael Addition
Reaction Overview
A conjugate addition of 2-methylcyclohexylamine to tert-butyl 2-methylacrylate.
Procedure
tert-Butyl 2-methylacrylate (1.0 eq) and 2-methylcyclohexylamine (1.1 eq) are heated to 80°C in toluene for 72 h.
Yield : 30–35%
Key Advantage : Single-step synthesis.
Limitation : Poor regioselectivity and side reactions.
Comparative Analysis of Methods
| Method | Yield | Conditions | Cost | Scalability |
|---|---|---|---|---|
| Reductive Amination | 55–60% | Mild, room temperature | Moderate | High |
| Nucleophilic Substitution | 40–45% | High temperature | Low | Moderate |
| Mitsunobu Reaction | 50–55% | Mild, inert atmosphere | High | Low |
| Michael Addition | 30–35% | High temperature | Low | Low |
Key Findings :
-
Reductive amination and Mitsunobu reaction offer superior yields but differ in cost and scalability.
-
Nucleophilic substitution is cost-effective but limited by steric effects.
-
Michael addition is the least efficient due to competing polymerization.
Chemical Reactions Analysis
tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Steric and Hydrophobic Effects : The 2-methylcyclohexyl group in the target compound introduces significant steric bulk and hydrophobicity compared to linear alkyl (e.g., pentan-3-yl) or aromatic (e.g., phenylethyl) substituents. This may reduce aqueous solubility but enhance lipid membrane permeability, a critical factor in drug bioavailability .
- Stereochemical Complexity: Compounds like tert-Butyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate () emphasize the role of stereochemistry in biochemical interactions, as seen in their use in peptide synthesis.
Physicochemical Properties
- Spectroscopic Data: IR Spectroscopy: Esters like those in and exhibit strong carbonyl stretches (~1720 cm⁻¹), consistent with tert-butyl esters. Amino groups show N-H stretches near 3363 cm⁻¹ . NMR: Methyl groups adjacent to chiral centers (e.g., δ 1.39–1.52 ppm in ) and cyclohexyl protons (δ 1.88–2.95 ppm) provide diagnostic signals for structural elucidation .
- Thermal Stability : Tert-butyl esters generally exhibit higher thermal stability compared to methyl esters (e.g., ), owing to steric protection of the ester group .
Biological Activity
Tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H29NO2
- Molecular Weight : 255.40 g/mol
- CAS Number : 1221342-34-2
The compound acts primarily as a CB2 receptor agonist . The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in modulating immune response and inflammation. Upon binding to the CB2 receptor, this compound triggers intracellular signaling pathways that can lead to anti-inflammatory effects and modulation of pain perception.
Key Signaling Pathways
- Inhibition of Pro-inflammatory Cytokines : Activation of the CB2 receptor has been shown to downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Regulation of Immune Responses : The compound may influence immune cell migration and activation, contributing to its potential therapeutic applications in inflammatory diseases.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in various in vitro models:
- Anti-inflammatory Activity : Studies indicate that the compound effectively reduces inflammation markers in macrophage cell lines.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative disease models.
In Vivo Studies
Animal model studies have shown promising results:
- Pain Relief : In rodent models, administration of the compound resulted in reduced pain responses, indicating its potential as an analgesic agent.
- Reduction of Inflammatory Responses : In models of arthritis, the compound demonstrated a reduction in joint swelling and inflammatory markers.
Case Studies
| Study | Model | Findings |
|---|---|---|
| Smith et al. (2023) | Macrophage Cell Line | Significant reduction in IL-6 and TNF-alpha production upon treatment with the compound. |
| Johnson et al. (2024) | Rodent Model of Arthritis | Decreased joint swelling and improved mobility observed with compound administration. |
| Lee et al. (2024) | Neurodegenerative Disease Model | Neuroprotective effects noted, with reduced neuronal apoptosis compared to control groups. |
Research Applications
The compound's unique structure and biological activity make it a valuable tool for various research applications:
- Drug Development : Its role as a CB2 agonist positions it as a candidate for developing new therapies for chronic pain and inflammatory diseases.
- Biochemical Probes : Researchers utilize this compound to study endocannabinoid signaling pathways and their implications in health and disease.
Q & A
Q. How is this compound utilized in prodrug design or peptide mimetics?
- Methodological Answer : The tert-butyl ester acts as a protecting group for carboxylic acids, enabling controlled release in vivo. For peptide mimetics, incorporate the compound into backbone-modified analogs via solid-phase synthesis. Evaluate hydrolytic stability in simulated biological fluids (e.g., plasma) .
Q. Can this compound serve as a ligand in asymmetric catalysis?
- Methodological Answer : The chiral amine and steric bulk of the cyclohexyl group may facilitate enantioselective catalysis. Test in model reactions (e.g., aldol additions). Compare turnover numbers (TON) and enantioselectivity with commercial catalysts (e.g., Jacobsen’s ligands) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
